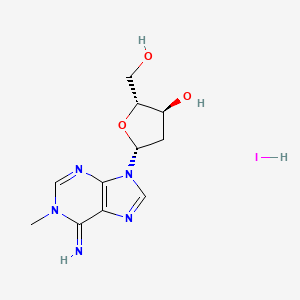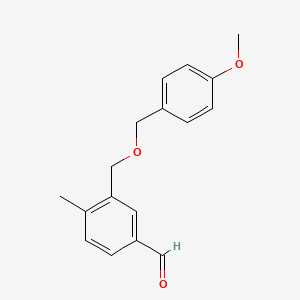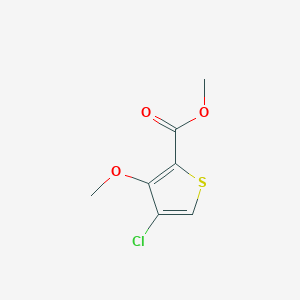![molecular formula C13H19BrN2O B12077054 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. It is a derivative of the phenylethylamine class of compounds and has been used in various laboratory experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine has been studied for its potential use in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as serotonin and dopamine receptors. These interactions can lead to changes in mood, behavior, and other physiological effects. The compound may also exhibit neuroprotective properties and influence neurotransmitter levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A related compound with similar structural features.
4-Bromo-3-methylphenoxyethanamine: Another derivative of the phenylethylamine class.
Uniqueness
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H19BrN2O |
|---|---|
Molekulargewicht |
299.21 g/mol |
IUPAC-Name |
1-[2-(4-bromo-3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H19BrN2O/c1-11-10-12(2-3-13(11)14)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |
InChI-Schlüssel |
MXSZWPCUXLLJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCN2CCNCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















